环戊烯菌素

描述

Cyclopenin is an organic compound that belongs to the class of benzodiazepine alkaloids. It is a nitrogen-containing metabolic product primarily isolated from the fungus Penicillium cyclopium. Cyclopenin is known for its diverse biological activities, including antibacterial, antiviral, antitumor, anti-inflammatory, and neuroprotective properties .

科学研究应用

Cyclopenin has a wide range of scientific research applications, including:

Chemistry: Used in compound screening libraries and metabolomics studies.

Biology: Investigated for its antibacterial, antiviral, and antitumor properties.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.

Industry: Utilized in the development of antifungal agents, antibiotics, and plant growth regulators

作用机制

Target of Action

Cyclopenin’s primary target is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Cyclopenin increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

As an AChE inhibitor , Cyclopenin binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at the synapse, prolonging its action and leading to increased stimulation of the postsynaptic membrane.

Biochemical Pathways

It is known that the compound plays a role in thecholinergic system . By inhibiting AChE, Cyclopenin affects the metabolism of acetylcholine, a key neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning.

Pharmacokinetics

The computer-aided estimation of the physicochemical parameters (eg, molecular weight and lipophilicity) of certain bioactive molecules could predict their probable pharmacokinetics .

Result of Action

Cyclopenin has been found to inhibit the production of nitric oxide and the expression of inflammatory factors such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These anti-inflammatory properties suggest that Cyclopenin could potentially be used in the treatment of neurodegenerative diseases.

Action Environment

The action, efficacy, and stability of Cyclopenin can be influenced by various environmental factors. For instance, the compound was isolated from a deep marine-derived fungal strain, Aspergillus sp. SCSIOW2, suggesting that it may have adapted to function optimally under specific environmental conditions

生化分析

Biochemical Properties

Cyclopenin plays a significant role in biochemical reactions, particularly in inhibiting the production of inflammatory mediators. It interacts with various enzymes and proteins, including inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB). Cyclopenin inhibits the activation of NF-κB, thereby reducing the production of nitric oxide and pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1 beta (IL-1β) in macrophages and microglia .

Cellular Effects

Cyclopenin exerts notable effects on different cell types and cellular processes. In RAW264.7 cells, cyclopenin inhibits lipopolysaccharide (LPS)-induced nitric oxide production and IL-6 secretion at non-toxic concentrations . It also affects cell signaling pathways by inhibiting the upstream signals of NF-κB activation. Additionally, cyclopenin has been shown to ameliorate learning deficits in Alzheimer’s disease models by reducing inflammation in the brain .

Molecular Mechanism

At the molecular level, cyclopenin exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a key transcription factor involved in the inflammatory response. By preventing NF-κB activation, cyclopenin reduces the expression of pro-inflammatory genes, including those encoding iNOS, IL-6, and IL-1β . Cyclopenin also interacts with gamma-aminobutyric acid (GABA) receptors, modulating their activity and contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyclopenin have been observed to change over time. Cyclopenin is relatively stable and maintains its inhibitory effects on inflammatory mediators over extended periods. Its degradation products may exhibit different biological activities. Long-term studies have shown that cyclopenin can induce intoxication and ataxia in animal models, but these effects are reversible within a short period .

Dosage Effects in Animal Models

The effects of cyclopenin vary with different dosages in animal models. At lower doses, cyclopenin effectively inhibits inflammatory responses without causing significant toxicity. At higher doses, cyclopenin can induce adverse effects such as intoxication, prostration, and ataxia in animal models . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Transport and Distribution

Cyclopenin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Cyclopenin’s distribution is influenced by its physicochemical properties, including its logP value, which affects its membrane permeability and binding to macromolecules . Additionally, cyclopenin’s interaction with efflux transporters such as the breast cancer resistance protein (BCRP) can restrict its distribution to certain tissues .

Subcellular Localization

Cyclopenin’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes. Cyclopenin’s targeting to specific subcellular compartments is influenced by post-translational modifications and binding interactions with other proteins. These factors contribute to its ability to modulate cellular processes and exert its biological effects .

准备方法

Synthetic Routes and Reaction Conditions

Cyclopenin can be synthesized through various chemical methods. One common synthetic route involves the reaction of cyclohexylcarboxylic acid with phosphoramidite to yield cyclopenin. The reaction typically requires controlled conditions, including specific temperatures and the use of protective equipment such as gloves and goggles .

Industrial Production Methods

Industrial production of cyclopenin often involves large-scale fermentation processes using strains of Penicillium species. The fermentation process is followed by bio-guided isolation to purify cyclopenin and its analogues. This method ensures the production of high-purity cyclopenin suitable for various applications .

化学反应分析

Types of Reactions

Cyclopenin undergoes several types of chemical reactions, including:

Oxidation: Cyclopenin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert cyclopenin into reduced forms with different biological activities.

Substitution: Substitution reactions involve replacing specific functional groups in cyclopenin with other groups to modify its properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions

Major Products Formed

相似化合物的比较

Cyclopenin is often compared with other benzodiazepine alkaloids, such as:

Cyclopeniol: Similar in structure but differs in its hydroxyl group, leading to distinct biological activities.

Cyclopeptin: Another benzodiazepine alkaloid with different conformers and biological properties.

Dehydrocyclopeptin: A derivative with unique chemical and biological characteristics

Cyclopenin stands out due to its potent inhibition of acetylcholinesterase and its broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications .

属性

IUPAC Name |

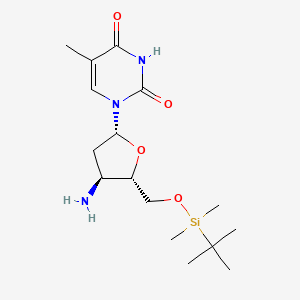

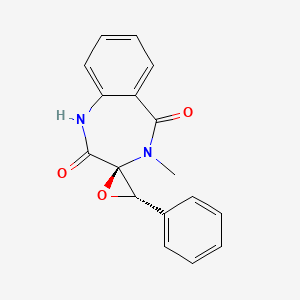

(3S,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLKWZASYUZSBL-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@@H](O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of cyclopenin?

A1: Cyclopenin has the molecular formula C17H14O3N2 and a molecular weight of 294.3 g/mol. [, ]

Q2: What are the key spectroscopic features of cyclopenin?

A2: Cyclopenin's structure has been elucidated using spectroscopic techniques such as NMR and mass spectrometry. Key features include signals characteristic of the benzodiazepine ring system, a benzyl group, an epoxide moiety, and a methyl group. [, ]

Q3: How is cyclopenin biosynthesized?

A3: Cyclopenin biosynthesis in Penicillium cyclopium originates from phenylalanine, anthranilic acid, and the methyl group of methionine. [] Studies with isotope-labeled precursors confirmed the incorporation of all carbon and nitrogen atoms from these building blocks. [, ] The formation of the cyclic dipeptide precursor, cyclopeptin, is a key step in the pathway. [, ]

Q4: What is the role of cyclopeptine dehydrogenase in cyclopenin biosynthesis?

A4: Cyclopeptine dehydrogenase catalyzes the reversible conversion of the cyclopenin precursor, cyclopeptine, to dehydrocyclopeptine. [] This enzymatic step is crucial for generating the substrate for the subsequent epoxidation reaction.

Q5: How is the m-hydroxyl group introduced in cyclopenol?

A5: Cyclopenol, a closely related compound, possesses an m-hydroxyl group on the benzyl substituent. This is introduced by a cytochrome P450 enzyme, VdoD, through a meta-hydroxylation reaction. [] VdoD specifically acts on cyclopenin, generating cyclopenol. []

Q6: What are the known biological activities of cyclopenin?

A6: Cyclopenin exhibits several biological activities, including: * Nematicidal activity: It shows nematicidal activity against root-lesion nematodes. [] * Antibacterial activity: Cyclopenin derivatives display inhibitory activity against E. coli. [] * SARS-CoV-2 Mpro Inhibition: Cyclopenin analogs exhibit promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2. []

Q7: How does cyclopenin inhibit SARS-CoV-2 Mpro?

A7: Molecular docking and dynamic simulation studies suggest that cyclopenin analogs bind to the active site of SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions. [] This binding interaction is thought to hinder the protease's function, ultimately inhibiting viral replication.

Q8: What is cyclopenase and what role does it play?

A8: Cyclopenase is an enzyme found in the conidiospores of Penicillium cyclopium. It catalyzes the conversion of cyclopenin and cyclopenol to viridicatin and viridicatol, respectively. This transformation involves the elimination of CO2 and methylamine. [, ]

Q9: What is the significance of the conversion of cyclopenin to viridicatin?

A9: This conversion, catalyzed by either cyclopenase or a hemocyanin-like protein Asql, represents a key step in the biosynthesis of viridicatin-type fungal alkaloids. [, , ] The reaction involves a ring contraction transforming the cyclopenin-type 6,7-bicyclic system into the viridicatin-type 6,6-bicyclic core. []

Q10: What is known about the mechanism of cyclopenin's conversion to viridicatin?

A10: Studies suggest that the conversion of cyclopenin to viridicatin can be acid or base-catalyzed. [] More recently, research revealed that the enzyme AsqI facilitates this conversion through the elimination of carbon dioxide and methylamine, potentially via a methyl isocyanate intermediate. []

Q11: What factors influence the production of cyclopenin and related metabolites?

A11: Several factors can affect the production of cyclopenin and related metabolites: * Fungal Strain: Different strains of Penicillium species exhibit varying capacities to produce these compounds. [, , , ] * Culture Conditions: Growth media composition, pH, temperature, and aeration can significantly influence metabolite production. [, ] * Growth Matrix: The choice of growth matrix can significantly impact the yield of specific metabolites. For instance, using Lightweight Expanded Clay Aggregates (LECA) proved advantageous for producing sporulation-associated metabolites like cyclopenins. []

Q12: What are the potential research areas for cyclopenin in the future?

A12: Several research avenues exist for further exploration of cyclopenin: * Structure-activity relationship studies: Synthesizing and evaluating cyclopenin analogs could help identify structural features crucial for its bioactivities and optimize its potency and selectivity. [] * Mechanism of action: Further research is needed to fully elucidate the molecular mechanisms underlying cyclopenin's biological activities, including its interaction with specific targets. * In vivo studies: More in vivo studies are required to evaluate the efficacy and safety of cyclopenin and its derivatives for potential therapeutic applications. * Formulation and delivery: Developing suitable formulations and delivery systems will be essential for translating cyclopenin's therapeutic potential into clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。